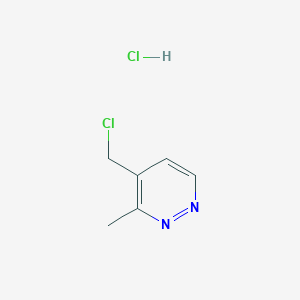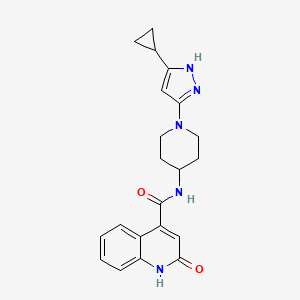![molecular formula C18H31N3O6 B2611185 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263045-22-2](/img/structure/B2611185.png)
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and two guanidino groups protected by tert-butyloxycarbonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous or organic solvent under ambient conditions. The cyclohexane carboxylic acid moiety can be introduced through various synthetic routes, including cycloaddition reactions or functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The guanidino groups can be reduced under specific conditions to yield amine derivatives.
Substitution: The tert-butyloxycarbonyl groups can be selectively removed using strong acids such as trifluoroacetic acid, leading to the formation of free guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Deprotection of tert-butyloxycarbonyl groups can be achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acid derivatives, reduced amine derivatives, and free guanidino groups.
Applications De Recherche Scientifique
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid has versatile properties that enable its applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of protein engineering and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid exerts its effects involves the interaction of its guanidino groups with molecular targets. The tert-butyloxycarbonyl groups protect the guanidino groups during synthetic processes, preventing unwanted side reactions . Upon deprotection, the free guanidino groups can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane: Similar structure but lacks the carboxylic acid group.
Cyclohexane carboxylic acid derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Uniqueness
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid is unique due to the presence of both guanidino and carboxylic acid groups, which provide a combination of reactivity and functionality not commonly found in other compounds. This dual functionality allows for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZZZNJUCWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)


![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)


![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)
![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

